

An In-depth Technical Guide to the BACE1 Inhibitor Verubecestat (MK-8931)

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Compound of Interest		
Compound Name:	PF-06649283	
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For Researchers, Scientists, and Drug Development Professionals

Discontinuation Notice: The clinical development of Verubecestat (MK-8931) was discontinued. A late-stage trial for mild to moderate Alzheimer's disease was halted in February 2017 due to a lack of positive clinical effect.[1] Subsequently, the trial for prodromal Alzheimer's disease was terminated in February 2018 after a data monitoring committee concluded that the drug was unlikely to have a positive benefit/risk ratio.[1][2]

Core Introduction

Verubecestat (MK-8931) is a potent, orally bioavailable inhibitor of the β -site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is the rate-limiting enzyme in the production of amyloid-beta (A β) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease (AD). The accumulation of A β peptides in the brain is believed to be a primary event in the pathophysiology of AD. Verubecestat was developed with the therapeutic goal of reducing A β production to slow or prevent neurodegeneration in individuals with AD.[1][3][4]

Mechanism of Action

Verubecestat functions by binding to the active site of BACE1, thereby preventing the cleavage of the amyloid precursor protein (APP) into the C99 fragment. This initial cleavage is a necessary step for the subsequent action of γ -secretase, which releases A β peptides of varying lengths. By inhibiting BACE1, Verubecestat effectively reduces the production of all A β species, including the aggregation-prone A β 42.



Quantitative Data Summary

The following tables summarize the key quantitative data for Verubecestat, including its in vitro potency, preclinical pharmacodynamics, and human pharmacokinetic parameters.

Table 1: In Vitro Potency of Verubecestat

Parameter	Species/System	Value (nM)
Ki (BACE1)	Human	2.2[5][6][7]
Ki (BACE1)	Mouse	3.4[7]
Ki (BACE2)	Human	0.38[5][6][7]
IC50 (Aβ40 reduction)	Human Cells	13[8][9]
IC50 (Aβ40 production)	Human Cells	2.1[7]
IC50 (Aβ42 production)	Human Cells	0.7[7]
IC50 (sAPPβ production)	Human Cells	4.4[7]

Table 2: Preclinical In Vivo Pharmacodynamics of

Verubecestat

Species	Endpoint	ED50 (mg/kg)
Rat	CSF Aβ40 Reduction	5[5]
Rat	Cortex Aβ40 Reduction	8[5]

Table 3: Human Pharmacokinetics of Verubecestat (Single and Multiple Doses)



Population	Dose	Tmax (hours)	T1/2 (hours)
Healthy Japanese Adults	20, 100, 450 mg (single)	~2-4	~20
Healthy Japanese Adults	80, 150 mg (multiple)	~2-4	~20
Healthy Elderly Subjects	100 mg (single)	Not specified	Not specified
Healthy Elderly Subjects	30, 80, 120 mg (multiple)	Not specified	Not specified

Pharmacokinetic data for Verubecestat was found to be similar between Japanese and non-Japanese subjects, as well as between healthy elderly and young male subjects.[3][10]

Table 4: Human Pharmacodynamics of Verubecestat

(Reduction in CSF AB40)

Population	Dose	Reduction in CSF Aβ40
Mild to Moderate AD Patients	12 mg	57%[4]
Mild to Moderate AD Patients	40 mg	79%[4]
Mild to Moderate AD Patients	60 mg	84%[4]

Experimental Protocols In Vitro BACE1 Inhibition Assay (General Protocol)

A common method for determining the in vitro potency of BACE1 inhibitors involves a cell-free enzymatic assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) and/or the inhibition constant (Ki) of a test compound against purified human BACE1.

Materials:



- Purified recombinant human BACE1 enzyme
- A specific BACE1 substrate (often a fluorescently labeled peptide sequence corresponding to the APP cleavage site)
- Assay buffer (e.g., sodium acetate buffer, pH 4.5)
- Test compound (Verubecestat) dissolved in a suitable solvent (e.g., DMSO)
- Microplate reader capable of detecting the fluorescent signal

Procedure:

- Compound Preparation: Prepare serial dilutions of Verubecestat in the assay buffer.
- Reaction Mixture: In a microplate, combine the BACE1 enzyme, the assay buffer, and the Verubecestat dilution (or solvent for control wells).
- Initiation: Add the BACE1 substrate to all wells to start the enzymatic reaction.
- Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period, allowing the enzyme to cleave the substrate.
- Detection: Measure the fluorescent signal using a microplate reader. The signal intensity is proportional to the amount of cleaved substrate.
- Data Analysis: Plot the percentage of BACE1 activity against the logarithm of the Verubecestat concentration. Fit the data to a suitable dose-response curve to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, taking into account the substrate concentration and its Michaelis-Menten constant (Km).

In Vivo Aß Reduction Study in Animal Models (General Protocol)

Objective: To assess the in vivo efficacy of Verubecestat in reducing A β levels in the cerebrospinal fluid (CSF) and brain tissue of animal models.

Animal Model:



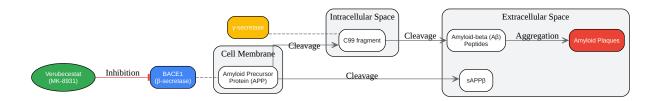
• Rats or cynomolgus monkeys are commonly used.

Procedure:

- Dosing: Administer a single oral dose of Verubecestat at various concentrations to different groups of animals. A vehicle control group receives the solvent only.
- Sample Collection:
 - CSF: Collect CSF samples at multiple time points post-dosing via a cisterna magna or lumbar puncture.
 - Brain Tissue: At the end of the study, euthanize the animals and collect brain tissue (e.g., cortex).
- Sample Processing:
 - CSF: Centrifuge to remove any cellular debris.
 - Brain Tissue: Homogenize the tissue in a suitable buffer.
- Aβ Quantification: Measure the concentrations of Aβ40 and Aβ42 in the CSF and brain homogenates using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).
- Data Analysis: Calculate the percentage reduction in Aβ levels for each dose group compared to the vehicle control group. Determine the dose-response relationship and calculate the ED50 (the dose that produces 50% of the maximal effect).

Visualizations Signaling Pathway



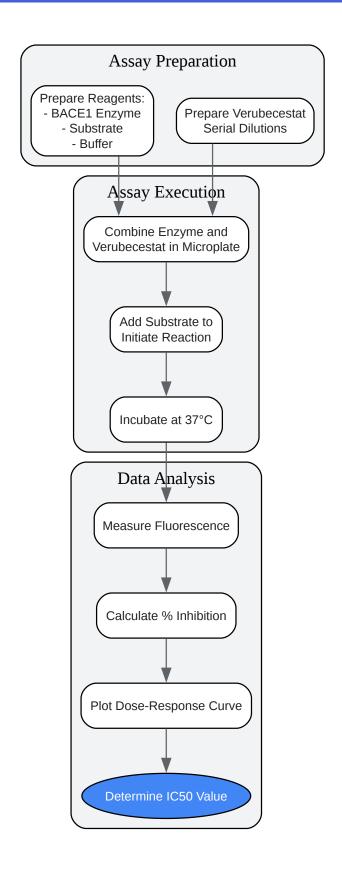


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Caption: Amyloidogenic pathway and the inhibitory action of Verubecestat on BACE1.

Experimental Workflow



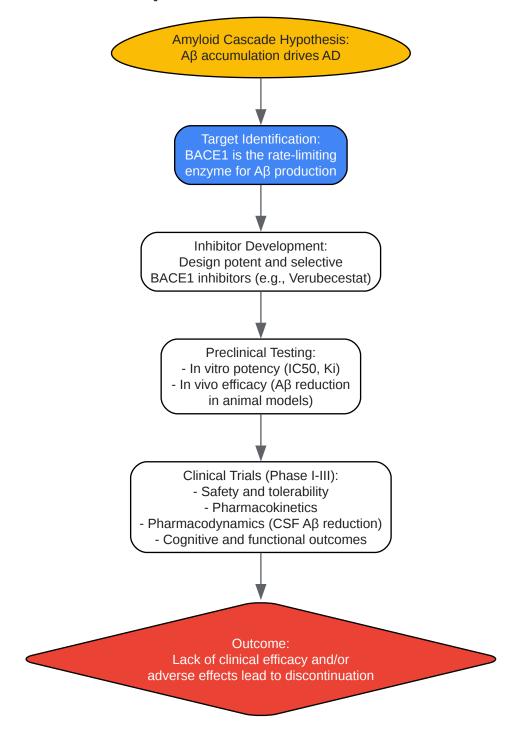


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Caption: General experimental workflow for an in vitro BACE1 inhibition assay.



Logical Relationship



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Caption: Logical progression of BACE1 inhibitor development for Alzheimer's disease.



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